molecular formula C13H13F2NO4 B2612131 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 1101842-37-8

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2612131
CAS No.: 1101842-37-8
M. Wt: 285.247
InChI Key: QTAYEQHTTYYOEZ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a difluoromethoxy-substituted benzoyl group at the 1-position of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. The difluoromethoxy group (-OCF₂H) introduces strong electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYEQHTTYYOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(difluoromethoxy)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride.

    Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base, such as triethylamine, to form the benzoyl-pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods for 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl and pyrrolidine moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituent(s) on Benzoyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid 2-difluoromethoxy C₁₃H₁₃F₂NO₄ 293.25 Electron-withdrawing -OCF₂H group; high lipophilicity
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide 4-bromo, 2-phenyl C₁₈H₁₇BrN₂O₂ 389.25 Bromine enhances halogen bonding; racemic mixture
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid Benzyloxycarbonyl, 2-methyl C₁₄H₁₇NO₄ 263.29 Chiral (R-configuration); bulky protecting group
1-(2-chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid 2-chloro, 4-fluoro C₁₂H₁₁ClFNO₃ 271.67 Mixed halogens; higher electronegativity
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid 4-methoxy C₁₃H₁₅NO₄ 249.27 Electron-donating -OCH₃ group; lower lipophilicity

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The -OCF₂H group resists oxidative metabolism better than -OCH₃ or unprotected hydroxyl groups, extending half-life .

Research and Application Trends

  • Target Compound : Discontinued status suggests niche research use, possibly in early-stage drug discovery for CNS or inflammatory diseases .
  • Methoxy Analog : Lower complexity and cost make it a candidate for preliminary structure-activity relationship (SAR) studies .
  • Chiral Derivatives : Enantiomerically pure compounds like the (R)-benzyloxycarbonyl analog are prioritized in asymmetric synthesis for high-precision targets .

Biological Activity

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H13F2NO4C_{13}H_{13}F_{2}NO_{4} and a molecular weight of 285.24 g/mol. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets.

The biological activity of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is primarily attributed to its structural components, which enhance its lipophilicity and facilitate interaction with biological membranes. The difluoromethoxy group is believed to play a crucial role in modulating the compound's pharmacological properties, while the benzoyl and pyrrolidine moieties may interact with enzymes and receptors, influencing their activity.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents .
  • Analgesic Effects : The compound has been explored for its potential to alleviate pain through modulation of pain pathways.
  • Antitumor Activity : There are indications that it could possess antitumor properties, possibly through the inhibition of specific cancer-related pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the difluoromethoxy group can significantly impact the biological efficacy of the compound. For example, substituting this group with other halogenated or non-halogenated moieties alters the lipophilicity and binding affinity to target proteins.

In Vitro Studies

  • Anti-inflammatory Effects : In vitro assays demonstrated that 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid significantly reduces COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs .
  • Antitumor Activity : A study involving various cancer cell lines showed that this compound inhibits cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways, as evidenced by increased cleavage of PARP and caspase-3 in treated cells .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferenceBiological Activity
1-[2-(Methoxy)benzoyl]pyrrolidine-2-carboxylic acidMethoxy instead of difluoromethoxyLower anti-inflammatory activity
1-[2-(Chloromethoxy)benzoyl]pyrrolidine-2-carboxylic acidChloromethoxy instead of difluoromethoxyModerate antitumor activity
1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acidTrifluoromethoxy instead of difluoromethoxyEnhanced lipophilicity but reduced selectivity

This table illustrates how variations in substituents can affect the biological profile of pyrrolidine derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 2-(difluoromethoxy)benzoic acid derivatives with pyrrolidine-2-carboxylic acid precursors. For example, describes a multi-step synthesis using 2,3-difluorobenzaldehyde and methyl ester intermediates under nucleophilic substitution conditions. To optimize yields:
  • Use microwave-assisted heating (e.g., 150°C for 20 hours) to accelerate coupling reactions, as demonstrated in .
  • Employ Boc (tert-butoxycarbonyl) protection for the pyrrolidine nitrogen to prevent unwanted side reactions (see and for Boc strategies).
  • Purify intermediates via column chromatography or recrystallization (e.g., achieved 93% yield after extraction and drying).

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) is essential for confirming substituent positions. For example, reports aromatic proton signals at δ 7.63 (d, J = 8.4 Hz) and δ 7.57 (d, J = 3.2 Hz) for similar benzoyl-pyrrolidine derivatives.
  • LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for trifluoromethyl analogs in ).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., reports mp ranges for structurally related compounds).

Q. What purification strategies are effective for isolating 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid?

  • Methodological Answer :
  • Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) effectively removes polar impurities ().
  • Use MgSO₄ or Na₂SO₄ for drying organic layers ().
  • For challenging separations, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended ().

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine derivatives?

  • Methodological Answer :
  • Employ chiral auxiliaries or catalysts. and highlight the use of Boc-protected (R)- or (S)-pyrrolidine-2-carboxylic acids to enforce stereochemistry.
  • Monitor enantiomeric excess via chiral HPLC or polarimetry. For example, reports >98% purity for Boc-protected intermediates.

Q. What factors influence the stability of 1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid under varying experimental conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (N₂ or Ar) in sealed containers, as the difluoromethoxy group may hydrolyze in humid environments ().
  • Thermal Stability : Avoid prolonged heating above 150°C; microwave-assisted reactions minimize thermal degradation ().
  • Light Sensitivity : Use amber glassware to prevent photodegradation of the benzoyl moiety ().

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Use Schlenk line techniques for anhydrous reactions ().
  • Purge reaction flasks with dry N₂ before adding reagents ().
  • Employ gloveboxes for weighing hygroscopic intermediates ().

Q. How can contradictions in spectral data (e.g., NMR shifts) between research groups be resolved?

  • Methodological Answer :
  • Verify solvent and temperature conditions, as DMSO-d6 vs. CDCl₃ can cause significant δ shifts ( vs. 6).
  • Check for tautomerism or rotamers; for example, notes broad singlet peaks at δ 13.99 (s, 1H) for acidic protons.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas ().

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Use DFT (Density Functional Theory) to model electrophilic substitution patterns on the benzoyl ring ().
  • Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities for enzyme targets, leveraging PubChem data ().
  • Predict pKa values using software like MarvinSuite to assess ionization under physiological conditions.

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